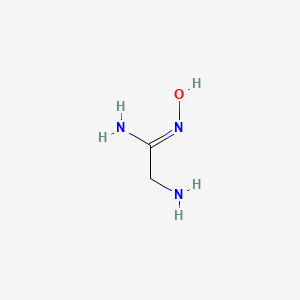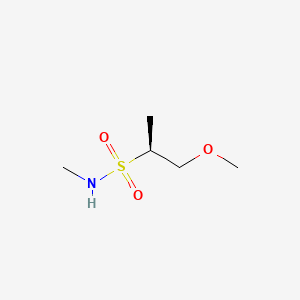
(R)-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H9FO and a molecular weight of 140.15 g/mol . It is a clear liquid with a boiling point of 193°C and a density of 1.123 g/cm³ . This compound is used as a building block in the synthesis of various pharmaceuticals and biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-2-Fluoro-1-(2-fluorophenyl)ethanone, using a chiral reducing agent . Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of ®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as crystallization and distillation to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-2-Fluoro-1-(2-fluorophenyl)ethanone.
Reduction: Further reduction can lead to the formation of ®-2-Fluoro-1-(2-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: ®-2-Fluoro-1-(2-fluorophenyl)ethanone.
Reduction: ®-2-Fluoro-1-(2-fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol is used in a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of ®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
®-2-Fluoro-1-(2-fluorophenyl)ethan-1-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity . The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules .
Eigenschaften
Molekularformel |
C8H8F2O |
|---|---|
Molekulargewicht |
158.14 g/mol |
IUPAC-Name |
(1R)-2-fluoro-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI-Schlüssel |
HXSNUHVULWWHCD-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H](CF)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CF)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B13564724.png)
![2,7-Dioxa-5-azaspiro[3.4]octan-6-one](/img/structure/B13564731.png)
![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)



![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)




